molecular formula C16H15BrN4O2S B2972514 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide CAS No. 1448065-15-3

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2972514
CAS No.: 1448065-15-3
M. Wt: 407.29
InChI Key: ALQKPELHYVCBKW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving a thioamide and an α-haloketone.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled using a linker, such as an ethyl group.

    Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chloro-5-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and thiazole rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKPELHYVCBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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